

Spectroscopic Blueprint of 2-Undecylpyrrole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Undecylpyrrole

CAS No.: 61930-40-3

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Introduction

For scientists engaged in the fields of medicinal chemistry, materials science, and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of rigorous research. **2-Undecylpyrrole**, a heterocyclic compound featuring a pyrrole ring substituted with a long alkyl chain, presents a unique set of analytical challenges and opportunities. Its structure suggests potential applications as a building block for complex molecular architectures, surfactants, or biologically active agents. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **2-Undecylpyrrole**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is designed to serve as a practical resource for researchers, offering not just data, but also the underlying scientific rationale for the observed and predicted spectral features.

The pyrrole moiety is a common motif in a vast array of natural products and pharmaceuticals. [1] The addition of a long alkyl chain at the 2-position significantly influences its physicochemical properties, making a thorough spectroscopic analysis essential for confirming its identity and purity. This guide will delve into the predicted ^1H and ^{13}C NMR spectra, elucidating the expected chemical shifts and coupling patterns that arise from the interplay of

the aromatic pyrrole ring and the flexible undecyl group. Furthermore, we will explore the anticipated fragmentation pathways of **2-Undecylpyrrole** under mass spectrometric analysis, providing a roadmap for its identification in complex mixtures.

Molecular Structure and Isomerism

Before delving into the spectroscopic data, it is crucial to define the precise molecular structure of the analyte. "**2-Undecylpyrrole**" refers to a pyrrole ring with an eleven-carbon alkyl chain attached to the carbon atom at the second position. It is important to distinguish this from its isomers, such as N-undecylpyrrole or 3-undecylpyrrole, which would exhibit distinctly different spectroscopic signatures.

Caption: Molecular structure of 2-Undecyl-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For **2-Undecylpyrrole**, both ^1H and ^{13}C NMR are critical for confirming the substitution pattern and the integrity of the alkyl chain.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Undecylpyrrole**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength spectrometer.

- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

Instrument Parameters (^{13}C NMR):

- Spectrometer: Operating at the corresponding frequency for ^{13}C (e.g., 100 MHz for a 400 MHz ^1H instrument).
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 or more, as the natural abundance of ^{13}C is low.



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Caption: A generalized workflow for NMR analysis.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2-Undecylpyrrole** is expected to show distinct signals for the pyrrole ring protons and the protons of the undecyl chain. The pyrrole protons will appear in the

aromatic region, typically downfield due to the ring current effect.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
N-H	~8.0	Broad Singlet	-
H-5	~6.6-6.8	Triplet	~2.5
H-3	~6.0-6.2	Triplet	~2.5
H-4	~6.0-6.2	Triplet	~2.5
α -CH ₂ (Chain)	~2.6-2.8	Triplet	~7.5
β -CH ₂ (Chain)	~1.5-1.7	Multiplet	-
(CH ₂) ₈ (Chain)	~1.2-1.4	Multiplet	-
Terminal CH ₃ (Chain)	~0.8-0.9	Triplet	~7.0

Interpretation:

- The N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.
- The pyrrole ring protons (H-3, H-4, and H-5) will exhibit characteristic coupling patterns. H-5 is typically the most downfield of the three, followed by H-3 and H-4 which may overlap. The small coupling constants are typical for pyrrole systems.
- The α -CH₂ protons of the undecyl chain are deshielded by the adjacent pyrrole ring and will appear as a triplet due to coupling with the β -CH₂ protons.
- The remaining methylene protons of the alkyl chain will form a complex multiplet in the aliphatic region.
- The terminal methyl group will appear as a triplet, the most upfield signal in the spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~130-135
C-5	~115-120
C-3	~105-110
C-4	~105-110
α -CH ₂ (Chain)	~30-35
β -CH ₂ (Chain)	~28-32
(CH ₂) ₇ (Chain)	~29-30
Penultimate CH ₂ (Chain)	~22-23
Terminal CH ₃ (Chain)	~14

Interpretation:

- The pyrrole ring carbons are found in the aromatic region, with C-2 being the most downfield due to its direct attachment to the alkyl substituent and its position adjacent to the nitrogen. C-3 and C-4 may have very similar chemical shifts.
- The carbons of the undecyl chain will show a predictable pattern, with the terminal methyl group being the most upfield at around 14 ppm. The chemical shifts of the methylene carbons will be very similar, except for those close to the pyrrole ring (α and β) and the end of the chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

[3]

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for the analysis of **2-Undecylpyrrole**.

Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.
- For GC-MS analysis, ensure the solvent is volatile. For LC-MS, the solvent should be compatible with the mobile phase.

Instrumentation and Conditions (Electron Ionization - GC-MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV. This is a "hard" ionization technique that induces significant fragmentation.[3]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the analyte.
- Inlet Temperature: ~250 °C.
- Transfer Line Temperature: ~280 °C.

Predicted Mass Spectrum and Fragmentation

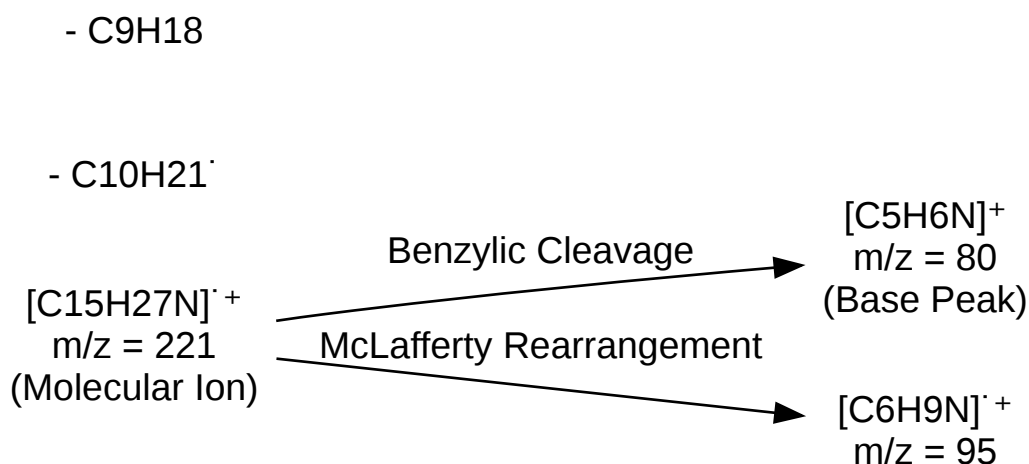
The mass spectrum of **2-Undecylpyrrole** is expected to show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions resulting from the cleavage of the alkyl chain and the pyrrole ring.

Molecular Weight: $C_{15}H_{27}N = 221.40$ g/mol

Predicted Fragmentation Pathways:

- Molecular Ion (M^+): A peak at $m/z = 221$ is expected, which should be reasonably intense due to the stability of the aromatic pyrrole ring.

- **Benzylic-type Cleavage:** The most favorable fragmentation is the cleavage of the C-C bond beta to the pyrrole ring, leading to a highly stable resonance-stabilized cation at $m/z = 80$. This is often the base peak in the spectrum of 2-alkylpyrroles.
- **McLafferty-type Rearrangement:** A six-membered ring transition state involving the gamma-hydrogen of the alkyl chain can lead to the elimination of a neutral alkene and the formation of a radical cation at $m/z = 95$.
- **Loss of Alkyl Chain Fragments:** A series of peaks corresponding to the successive loss of C_nH_{2n+1} fragments from the undecyl chain will be observed, though these are typically less intense than the $m/z = 80$ peak.



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Caption: Predicted major fragmentation pathways of **2-Undecylpyrrole**.

Conclusion

The spectroscopic characterization of **2-Undecylpyrrole** is a critical step in its synthesis and application. This guide provides a detailed predictive framework for its 1H NMR, ^{13}C NMR, and mass spectra, grounded in the established principles of spectroscopic analysis for pyrrole derivatives. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. By understanding the expected spectral features and fragmentation patterns, scientists can confidently identify and characterize **2-Undecylpyrrole**, paving the way for its use in further research and development.

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